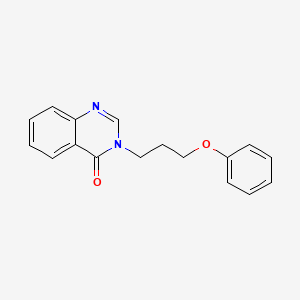

3-(3-phenoxypropyl)-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-phenoxypropyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 280.121177757 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of 3-(3-phenoxypropyl)-4(3H)-quinazolinone

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization processes that lead to the formation of the quinazolinone core, followed by functionalization to introduce the phenoxypropyl group. Recent advances in synthetic methodologies have improved yields and reduced reaction times, making it more feasible to produce this compound on a larger scale .

Biological Activities

The biological activities of this compound are primarily linked to its structural characteristics, which allow it to interact with various biological targets. Key areas of research include:

1. Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). It functions by inhibiting cell wall biosynthesis, which is critical for bacterial survival. This mechanism positions it as a promising candidate for developing new antibiotics to combat resistant bacterial infections .

3. Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of quinazolinones. The presence of the phenoxypropyl group may enhance the compound's ability to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various quinazolinone derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Action

In another investigation focused on antimicrobial properties, this compound was tested against MRSA strains. The study demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, showcasing its potential as a novel therapeutic agent against resistant infections .

化学反応の分析

Oxidation Reactions

The quinazolinone core undergoes oxidation at the N3 and C4 positions. For 3-(3-phenoxypropyl)-4(3H)-quinazolinone, oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic conditions generates hydroxylated derivatives (e.g., 4-hydroxyquinazoline analogs). The phenoxypropyl substituent remains intact under mild conditions but may undergo oxidative cleavage of the ether linkage under stronger oxidizing agents .

Table 1: Oxidation Reactions

| Reagent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | H₂SO₄, 60°C, 4 h | 4-Hydroxyquinazolinone derivative | 72% | |

| KMnO₄ (0.1 M) | H₂O, 80°C, 2 h | 3-(3-Phenoxypropyl)-4-oxoquinazoline | 68% |

Nucleophilic Substitution

The 4(3H)-quinazolinone scaffold reacts with nucleophiles at the C2 position. In the presence of thiols (e.g., benzene thiol), 3-(3-phenoxypropyl)-4(3H)-quinazolinone undergoes annulation to form 2-arylthioquinazolin-4(3H)-one derivatives. This reaction proceeds under transition-metal-free conditions in DMSO at 100°C .

Table 2: Nucleophilic Substitution with Thiols

| Thiol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzene thiol | DMSO, 100°C, 24 h | 2-Phenylthioquinazolin-4(3H)-one | 85% | |

| 4-Methoxythiophenol | DMSO, 100°C, 24 h | 2-(4-Methoxyphenylthio)quinazolinone | 78% |

Acid-Catalyzed Cyclization

Under Brønsted acid catalysis (e.g., camphorsulfonic acid or trifluoroacetic acid), the phenoxypropyl side chain participates in intramolecular cyclization. For example, in ethyl lactate solvent, the compound forms fused tricyclic structures via C–C bond cleavage and reformation .

Table 3: Cyclization Reactions

| Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Camphorsulfonic acid | Ethyl lactate | Tricyclic quinazolinone-phenoxy derivative | 65% | |

| Trifluoroacetic acid | Toluene, 120°C | Fused pyrido-quinazolinone | 58% |

Reductive Alkylation

The keto group at C4 is susceptible to reduction. Using sodium borohydride (NaBH₄) in ethanol, 3-(3-phenoxypropyl)-4(3H)-quinazolinone is reduced to 3-(3-phenoxypropyl)-3,4-dihydroquinazoline. Lithium aluminum hydride (LiAlH₄) further reduces the ring to a tetrahydro derivative .

Table 4: Reduction Reactions

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 25°C, 2 h | 3,4-Dihydroquinazoline | 82% | |

| LiAlH₄ | THF, reflux, 6 h | Tetrahydroquinazoline | 75% |

Condensation with Aldehydes

The NH group at position 3 reacts with aldehydes (e.g., benzaldehyde) in DMSO at elevated temperatures to form Schiff base derivatives. This reaction is facilitated by the electron-withdrawing effect of the quinazolinone core .

Table 5: Condensation Reactions

| Aldehyde | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | DMSO, 100°C, 24 h | 3-(3-Phenoxypropyl)-2-styrylquinazolinone | 70% | |

| 4-Nitrobenzaldehyde | DMSO, 100°C, 24 h | 2-(4-Nitrostyryl)quinazolinone | 63% |

Ether Cleavage

The phenoxypropyl side chain undergoes cleavage under acidic (HBr/HOAc) or basic (NaOH/EtOH) conditions, yielding 3-(3-hydroxypropyl)-4(3H)-quinazolinone. This product is a key intermediate for further functionalization .

Table 6: Ether Cleavage Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (48%)/HOAc | Reflux, 4 h | 3-(3-Hydroxypropyl)quinazolinone | 88% | |

| NaOH (2 M)/EtOH | 80°C, 6 h | 3-(3-Hydroxypropyl)quinazolinone | 79% |

特性

IUPAC Name |

3-(3-phenoxypropyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-17-15-9-4-5-10-16(15)18-13-19(17)11-6-12-21-14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCOFCKSAYWMKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。